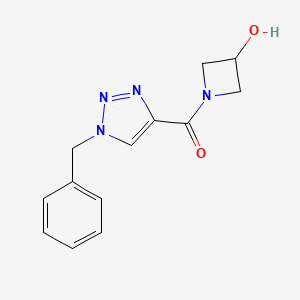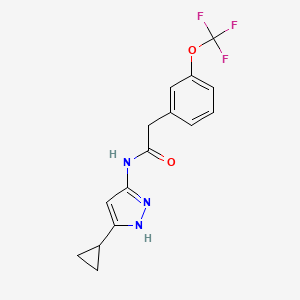![molecular formula C18H18N4O3 B6641311 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide](/img/structure/B6641311.png)
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as HPEPA and has been found to exhibit a range of biochemical and physiological effects. In
科学研究应用
HPEPA has been found to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. HPEPA has been shown to possess anti-cancer properties and has been found to inhibit the growth of various cancer cell lines in vitro. Additionally, HPEPA has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
HPEPA has also been studied for its potential applications in the treatment of neurological disorders. It has been found to possess neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, HPEPA has been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of HPEPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. HPEPA has been found to inhibit the activation of the Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells. Additionally, HPEPA has been found to inhibit the activation of the NF-κB pathway, which is a key pathway involved in inflammation.
Biochemical and Physiological Effects:
HPEPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties and has been found to scavenge free radicals in vitro. Additionally, HPEPA has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain.
实验室实验的优点和局限性
One of the primary advantages of HPEPA is its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects and has been studied for its potential applications in the treatment of various diseases. Additionally, HPEPA is relatively easy to synthesize and can be obtained in good yields.
One of the limitations of HPEPA is its potential toxicity. While it has been found to exhibit anti-cancer properties, it has also been found to be toxic to normal cells at high concentrations. Additionally, the mechanism of action of HPEPA is not fully understood, which makes it difficult to predict its potential side effects.
未来方向
There are several potential future directions for the study of HPEPA. One area of interest is in the development of HPEPA derivatives that exhibit improved pharmacokinetic properties and reduced toxicity. Additionally, HPEPA could be studied for its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, the mechanism of action of HPEPA could be further elucidated to better understand its potential applications in scientific research.
Conclusion:
In conclusion, 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit anti-cancer and neuroprotective properties and has been studied for its potential applications in the treatment of various diseases. While there are limitations to its use, HPEPA has the potential to be a valuable tool in scientific research and could lead to the development of new treatments for a range of diseases.
合成方法
The synthesis of HPEPA involves the reaction of 2-hydroxyacetophenone with 3-aminobenzoyl hydrazide in the presence of glacial acetic acid and sulfuric acid. The resulting product is then treated with ethyl chloroacetate to form the final compound. This synthesis method has been reported to yield HPEPA with a high degree of purity and in good yields.
属性
IUPAC Name |
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(18-21-17(22-25-18)13-6-3-2-4-7-13)19-14-8-5-9-15(10-14)20-16(24)11-23/h2-10,12,19,23H,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEODUWXYRVZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC3=CC(=CC=C3)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)

![(3-Hydroxyazetidin-1-yl)-[1-propan-2-yl-2-(trifluoromethyl)benzimidazol-5-yl]methanone](/img/structure/B6641244.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea](/img/structure/B6641258.png)
![3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol](/img/structure/B6641262.png)
![1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol](/img/structure/B6641269.png)
![Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641282.png)

![3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol](/img/structure/B6641290.png)
![1-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641295.png)

![[3-[(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6641306.png)
![2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6641318.png)